

A Comprehensive Technical Guide to 1,4-Diazabicyclo[2.2.2]octane-d12

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Compound of Interest

Compound Name: 1,4-Diazabicyclo[2.2.2]octane-d12

Cat. No.: B180356

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CAS Number: 119451-78-4 Synonyms: Triethylenediamine-d12, DABCO-d12

This technical guide provides an in-depth overview of **1,4-Diazabicyclo[2.2.2]octane-d12** (DABCO-d12), a deuterated isotopologue of the highly versatile bicyclic tertiary amine, **1,4-Diazabicyclo[2.2.2]octane** (DABCO). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who utilize stable isotope-labeled compounds.

Physicochemical Properties

1,4-Diazabicyclo[2.2.2]octane-d12 is a white to off-white solid. Its physical and chemical properties are summarized in the table below, with data for its non-deuterated counterpart provided for comparison.



Property	1,4- Diazabicyclo[2.2.2]octane- d12	1,4- Diazabicyclo[2.2.2]octane (DABCO)
Molecular Formula	C ₆ D ₁₂ N ₂	C ₆ H ₁₂ N ₂
Molecular Weight	124.25 g/mol [1]	112.17 g/mol [2]
Appearance	White to off-white solid[1]	White crystalline powder[3]
Melting Point	157-158 °C[4]	156-160 °C[3]
Boiling Point	Not explicitly available	174 °C[3]
Solubility	Soluble in DMSO (100 mg/mL) [1]	Soluble in water, hygroscopic[3]
Isotopic Purity	≥98 atom % D	Not Applicable

Spectroscopic Data

While specific spectra for **1,4-Diazabicyclo[2.2.2]octane-d12** are not readily available in public databases, the expected spectroscopic characteristics can be inferred from the non-deuterated compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: Due to the deuterium labeling, the proton signals will be absent in the ¹H NMR spectrum of 1,4-Diazabicyclo[2.2.2]octane-d12. The presence of any residual proton signals would indicate isotopic impurity.
 - ¹³C NMR: The ¹³C NMR spectrum is expected to show a single peak, similar to DABCO, but the coupling to deuterium (a spin-1 nucleus) will result in a multiplet.
 - ²H NMR: A deuterium NMR spectrum would show a characteristic signal for the deuterons in the molecule.
- Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of DABCO (around 2800-3000 cm⁻¹).



 Mass Spectrometry (MS): The molecular ion peak in the mass spectrum will be observed at m/z 124, corresponding to the mass of the deuterated molecule.

Synthesis

A specific, detailed experimental protocol for the synthesis of **1,4-Diazabicyclo[2.2.2]octane-d12** is not publicly available. However, it can be prepared by adapting established methods for the synthesis of DABCO, using deuterated starting materials. One common industrial synthesis of DABCO involves the reaction of ethylenediamine over a catalyst. A potential route for the synthesis of the deuterated analog is outlined below.

General Synthetic Approach (Hypothetical)

The synthesis could be achieved through the cyclization of a deuterated precursor, such as ethylenediamine-d4, in the presence of a suitable catalyst.

Reaction: $3 H_2NCD_2CD_2NH_2 \rightarrow N(CD_2CD_2)_3N + 2 NH_3$

Experimental Protocol (General, adapted from non-deuterated synthesis):

- Catalyst Preparation: Prepare or procure a suitable catalyst, such as a zeolite or a mixed metal oxide.
- Reaction Setup: A fixed-bed reactor is charged with the catalyst.
- Reaction Execution: Ethylenediamine-d4 is passed over the heated catalyst bed (typically at temperatures ranging from 250-400 °C). The reaction can be carried out in the gas phase.
- Product Collection: The product mixture is cooled, and 1,4-Diazabicyclo[2.2.2]octane-d12
 is separated from byproducts and unreacted starting material, often by distillation or
 sublimation.
- Purification: Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Development

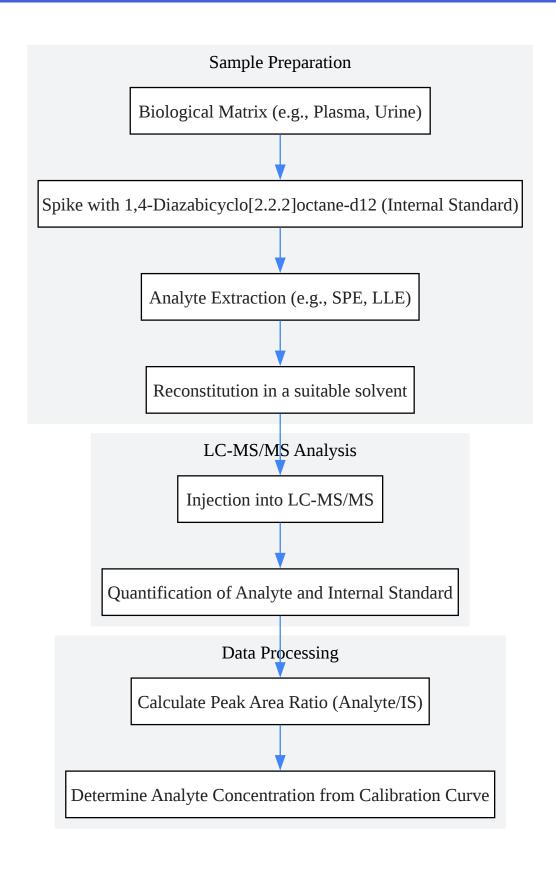
The primary application of **1,4-Diazabicyclo[2.2.2]octane-d12** is as an internal standard in quantitative analysis by mass spectrometry, particularly in pharmacokinetic and metabolic



studies of drugs. The use of a stable isotope-labeled internal standard is the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response.

Workflow for Use as an Internal Standard





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Caption: Workflow for using **1,4-Diazabicyclo[2.2.2]octane-d12** as an internal standard.

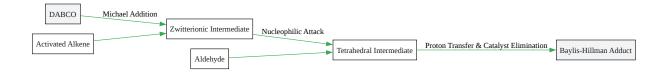


Catalytic Role of the Non-Deuterated Analogue (DABCO)

The non-deuterated form, DABCO, is a widely used catalyst in organic synthesis due to its strong nucleophilicity and sterically hindered nature. Understanding these mechanisms is crucial for researchers working with this class of compounds.

A. Baylis-Hillman Reaction

DABCO is a common catalyst for the Baylis-Hillman reaction, which forms a C-C bond between an activated alkene and an electrophile, typically an aldehyde.[5][6]



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Caption: Mechanism of the DABCO-catalyzed Baylis-Hillman reaction.

Experimental Protocol (General):

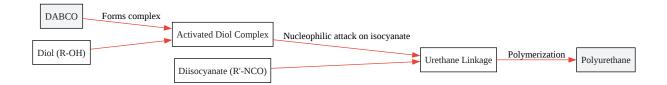
- To a stirred solution of the aldehyde (1 equivalent) and the activated alkene (1-2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂), add DABCO (0.1-0.3 equivalents).
- Stir the reaction mixture at room temperature for 24-72 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).



- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

B. Polyurethane Formation

DABCO is a key catalyst in the production of polyurethanes, facilitating the reaction between a diisocyanate and a diol.[7][8]



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Caption: Mechanism of DABCO-catalyzed polyurethane formation.

Experimental Protocol (General):

- In a reaction vessel, combine the diol component and DABCO catalyst.
- Stir the mixture until the catalyst is completely dissolved.
- Add the diisocyanate component to the mixture while stirring vigorously.
- Continue stirring until the polymerization reaction is complete, as indicated by an increase in viscosity.
- The resulting polyurethane can then be cured at an elevated temperature.

Safety and Handling



1,4-Diazabicyclo[2.2.2]octane-d12 should be handled in a well-ventilated area by personnel trained in handling chemical reagents. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Storage and Stability

Store in a tightly sealed container in a cool, dry place. It is recommended to store the powder at -20°C for long-term stability (up to 3 years). Solutions in solvents like DMSO can be stored at -80°C for up to 6 months.[1]

Disclaimer: This document is for informational purposes only and is not a substitute for a comprehensive understanding of the hazards and handling requirements of this compound. Always consult the Safety Data Sheet (SDS) before use.

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